molecular formula C8H8O2 B051386 3-Methylbenzoic acid CAS No. 99-04-7

3-Methylbenzoic acid

Cat. No.: B051386
CAS No.: 99-04-7
M. Wt: 136.15 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-N
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Description

m-Toluic acid, also known as 3-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is one of the three isomers of toluic acid, the others being o-toluic acid (2-methylbenzoic acid) and p-toluic acid (4-methylbenzoic acid). m-Toluic acid is characterized by a methyl group attached to the meta position of the benzene ring relative to the carboxyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

m-Toluic acid, also known as 3-methylbenzoic acid, is an aromatic carboxylic acid As a carboxylic acid, it can donate a proton (h+) and act as a bronsted acid .

Mode of Action

As a carboxylic acid, it can donate a proton (h+) to an acceptor in a reaction, acting as a bronsted acid . This property may influence its interactions with its targets.

Biochemical Pathways

It is known that m-toluic acid can be produced in the laboratory by oxidizing one of the methyl groups of m-xylene to cooh . This suggests that it may be involved in oxidation reactions in biochemical pathways.

Pharmacokinetics

Its physical properties such as a density of 1054 g/mL at 25 °C and a molecular weight of 136.15 g/mol may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that m-toluic acid serves as a precursor to deet (n,n-diethyl-m-toluamide), a well-known insect repellent . This suggests that its action may result in the production of other compounds with biological activity.

Action Environment

Its physical properties such as a melting point of 111 to 113 °c and a boiling point of 263 °c suggest that it may be stable under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Toluic acid is typically synthesized through the oxidation of m-xylene. The oxidation can be carried out using either nitric acid or potassium permanganate as the oxidizing agent. The reaction involves refluxing m-xylene with the chosen oxidizing agent, which converts one of the methyl groups to a carboxyl group, yielding m-toluic acid .

Industrial Production Methods: In industrial settings, the production of m-toluic acid often involves the catalytic oxidation of m-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: m-Toluic acid undergoes various chemical reactions, including:

    Oxidation: m-Toluic acid can be further oxidized to form 3-carboxybenzaldehyde or 3-carboxybenzoic acid.

    Reduction: Reduction of m-toluic acid can yield 3-methylbenzyl alcohol.

    Substitution: The aromatic ring of m-toluic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration with a mixture of nitric and sulfuric acids, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-Carboxybenzaldehyde, 3-Carboxybenzoic acid.

    Reduction: 3-Methylbenzyl alcohol.

    Substitution: 3-Nitrotoluic acid, 3-Sulfotoluic acid, 3-Halotoluic acids.

Scientific Research Applications

m-Toluic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

m-Toluic acid is one of the three isomers of toluic acid. The other two isomers are o-toluic acid (2-methylbenzoic acid) and p-toluic acid (4-methylbenzoic acid). While all three isomers share the same molecular formula (C₈H₈O₂), they differ in the position of the methyl group on the benzene ring:

    o-Toluic acid: Methyl group at the ortho position (adjacent to the carboxyl group).

    p-Toluic acid: Methyl group at the para position (opposite the carboxyl group).

The unique position of the methyl group in m-toluic acid (meta position) influences its chemical reactivity and physical properties, making it distinct from the other isomers .

Properties

IUPAC Name

3-methylbenzoic acid
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InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)O
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Molecular Formula

C8H8O2
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Related CAS

68092-45-5 (cadmium salt), 68092-46-6 (zinc salt), 68092-47-7 (barium salt)
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DSSTOX Substance ID

DTXSID1021617
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Molecular Weight

136.15 g/mol
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Physical Description

M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992), Dry Powder, White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]
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Boiling Point

504 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.054 at 234 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 207 °F (NTP, 1992), 0.00014 [mmHg]
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CAS No.

99-04-7
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Record name 3-Methylbenzoic acid
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Melting Point

232 to 235 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of toluene (5 mL), trifluoroacetic anhydride (1 mL), and the catalyst solution as prepared above (0.3 mL) was pressurized, at room temperature, with air (1000 psig) and CO (120 psig). The resulting mixture was stirred at 200° C. for 2 hours. After the mixture was cooled down to room temperature, the solvents were evaporated. The residue was redissolved in ether and analyzed by GC-MS with chlorobenzene as an internal standard. A mixture of p-toluic acid and m-toluic acid (70:30) was produced with TON=20, along with trace amounts of o-toluic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an autoclave made of metal were placed 2.53 g of meta-chlorotoluene, 35.5 mg of palladium chloride, 426 mg of bisdiphenylphosphinobutane and 3.04 g of potassium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto in several times, after which carbon monoxide was further introduced to adjust its pressure therein to 50 kg/cm2. The reaction was carried out with stirring for 3 hours on a salt bath at a bath temperature of 210° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated, after which acid was added thereto and the deposited crystals were collected by filtration and dried. Thus, 1.10 g of the desired compound meta-methylbenzoic acid was obtained.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium chloride
Quantity
35.5 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzoic acid
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Reactant of Route 3
3-Methylbenzoic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of m-toluic acid?

A1: m-Toluic acid is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.

Q2: What spectroscopic data can be used to characterize m-toluic acid?

A2: m-Toluic acid can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as the carbonyl stretch (C=O) and hydroxyl (O-H) stretch of the carboxylic acid group. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atom environments within the molecule, confirming its structure. []
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, enabling confirmation of the molecular weight and identification of characteristic fragmentation patterns. []

Q3: How does the headspace gas composition influence the anaerobic biotransformation of m-toluic acid in sediment slurries?

A3: Research indicates that the composition of the headspace gas significantly affects the biotransformation rate of m-toluic acid under anoxic conditions. While a CO2 atmosphere accelerates the process, the presence of H2 typically slows down the biotransformation rate. []

Q4: Can m-toluic acid be used as a precursor for the synthesis of other compounds?

A4: Yes, m-toluic acid serves as a valuable starting material in various chemical syntheses. For instance, it can be converted to m-toluoyl chloride, a versatile intermediate in organic synthesis. []

Q5: How can m-toluic acid be used in the fabrication of optical waveguides?

A5: m-Toluic acid has been successfully utilized as a proton source in the proton-exchange process for fabricating high-index optical waveguides from lithium niobate (LiNbO3). This method results in waveguides with a graded index profile, demonstrating the material's potential in optical applications. [, ]

Q6: What role does m-toluic acid play in the synthesis of N,N-Diethyl-meta-toluamide (DEET)?

A6: m-Toluic acid is a crucial precursor in the synthesis of DEET, a widely used insect repellent. Various synthetic routes employ m-toluic acid, often involving its conversion to m-toluoyl chloride before reacting with diethylamine. [, , ]

Q7: How effective are heterogeneous catalysts in the amidation of m-toluic acid with diethylamine?

A7: Studies exploring heterogeneous catalysts for DEET production have shown promising results. Catalysts such as calcium hydroxyapatites and silica-supported tungsten heteropolyacids have demonstrated enhanced activity and stability compared to homogeneous alternatives. []

Q8: Have computational chemistry methods been employed to study m-toluic acid and its derivatives?

A8: Yes, computational techniques such as Density Functional Theory (DFT) have been used to investigate m-toluic acid and its derivatives. These studies provide insights into molecular geometries, electronic structures, and reaction mechanisms. [, ]

Q9: How do structural modifications of m-toluic acid affect the properties and reactivity of its derivatives?

A9: Substituents on the aromatic ring of m-toluic acid can significantly influence its derivatives' properties. For example, the presence of electron-withdrawing groups can enhance the acidity of the carboxylic acid group, impacting its reactivity in various reactions. [, ]

Q10: What factors can impact the stability of m-toluic acid and its derivatives?

A10: The stability of m-toluic acid and its derivatives can be affected by factors such as temperature, pH, and exposure to light or oxidizing agents. Formulation strategies can be employed to enhance stability under various conditions. []

Q11: What analytical methods are commonly used for the detection and quantification of m-toluic acid and its related compounds?

A11: Several analytical techniques are employed for analyzing m-toluic acid and its related compounds:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying m-toluic acid and related substances in complex mixtures, often coupled with UV detection. []
  • Gas Chromatography (GC): Suitable for analyzing volatile compounds like m-toluic acid, commonly coupled with mass spectrometry for identification and quantification. []

Q12: What are the environmental implications of m-toluic acid and its derivatives?

A12: As m-toluic acid is used in various applications, understanding its environmental fate and potential impacts is crucial. Research has focused on its biodegradation pathways and potential effects on ecosystems. []

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